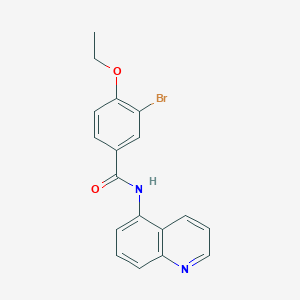![molecular formula C13H20Cl2N2O2 B315047 1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL](/img/structure/B315047.png)
1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL is an organic compound with a complex structure that includes a benzylamine moiety substituted with dichloro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 3,5-dichloro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Alkylation: The resulting amine is then alkylated with 2-chloroethylamine to form the intermediate compound.
Addition of Propanol: Finally, the intermediate compound is reacted with 2-propanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-((3,5-Dichloro-2-methoxybenzyl)amino)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a propanol group.
3,5-Dichloro-2-methoxybenzylamine: Lacks the ethylamino and propanol groups.
Uniqueness
1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20Cl2N2O2 |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-[2-[(3,5-dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C13H20Cl2N2O2/c1-9(18)7-16-3-4-17-8-10-5-11(14)6-12(15)13(10)19-2/h5-6,9,16-18H,3-4,7-8H2,1-2H3 |
InChI Key |
FAAJNOFFIPXHSB-UHFFFAOYSA-N |
SMILES |
CC(CNCCNCC1=CC(=CC(=C1OC)Cl)Cl)O |
Canonical SMILES |
CC(CNCCNCC1=C(C(=CC(=C1)Cl)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B314965.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B314967.png)

![1-(1-ethylpyrrolidin-2-yl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methanamine](/img/structure/B314972.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B314973.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B314979.png)
![N-[3-chloro-2-(morpholin-4-yl)phenyl]-3-propoxybenzamide](/img/structure/B314982.png)
![2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol](/img/structure/B314984.png)
![2-[(3,4-Dichlorobenzyl)amino]-1-phenylpropan-1-ol](/img/structure/B314985.png)
![4-{[(2,6-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B314986.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B314989.png)
![4-{[(4-Ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B314990.png)
![4-{[(2-Ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B314991.png)
![1-[(2-{[2-(Benzyloxy)benzyl]amino}ethyl)amino]-2-propanol](/img/structure/B314994.png)
